1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
- Synthesis Techniques : A study detailed the synthesis of related pyrazolo[1,5-a]pyridine derivatives, emphasizing their potential in creating heterocyclic compounds with antiviral properties (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Anticancer Applications
- Potential in Cancer Treatment : Research has shown that derivatives of piperazine, a component of the compound , can exhibit significant anticancer activity, suggesting its potential use in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).
Pharmaceutical Chemistry
- Drug Development : A compound similar in structure was identified as a clinical candidate for pain management due to its solubility and receptor antagonistic properties, highlighting the potential of such compounds in pharmaceutical applications (Díaz et al., 2020).
Microbial Activity
- Microbial Inhibition : Some synthesized derivatives containing similar structural features exhibited moderate effects against bacterial and fungal species, indicating their potential in antimicrobial research (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).
Receptor Binding Studies
- Neuroreceptor Interactions : Studies on similar pyrazolo[1,5-a]pyridine derivatives have focused on their binding affinity to dopamine receptors, which could be significant for neurological drug development (Guca, 2014).
Properties
IUPAC Name |
1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(12-14-4-3-11-25-14)20-7-9-21(10-8-20)18(24)15-13-19-22-6-2-1-5-16(15)22/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNNAORGOXWECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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